N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolo[3,2-a]pyrimidine core, which is fused with a carboxamide group and a methoxyphenethyl substituent.
Mechanism of Action
Target of Action
Thiazolopyrimidines, a class of compounds to which this molecule belongs, have been known to exhibit a broad spectrum of pharmacological activity . They have been extensively utilized in the design of small molecule inhibitors of various enzymes and receptors .
Mode of Action
It is suggested that thiazolopyrimidines may act as dna or rna alkylators . Alkylating agents work by three different mechanisms all of which achieve the same end result - disruption of DNA function and cell death .
Biochemical Pathways
Thiazolopyrimidines have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazoles, a class of compounds to which this molecule belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazolopyrimidines have been associated with a variety of biological activities, suggesting that the compound may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolopyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the thiazolopyrimidine core. This can be achieved through the reaction of 2-aminothiazole with a β-ketoester under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the thiazolopyrimidine intermediate with an appropriate amine, such as 4-methoxyphenethylamine, in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Methylation: The final step involves the methylation of the intermediate compound to obtain the desired product. This can be done using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine ring, potentially converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions would result in various substituted thiazolopyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound is of interest in the development of new pharmaceuticals, particularly as potential anti-inflammatory, antimicrobial, or anticancer agents.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, which could lead to the discovery of new therapeutic mechanisms.
Chemical Biology: The compound can serve as a probe to study various biochemical pathways and processes.
Industrial Applications: Its derivatives might be used in the synthesis of dyes, agrochemicals, or other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.
Carboxamide Derivatives: Compounds with similar carboxamide groups but different core structures.
Methoxyphenethyl Derivatives: Compounds with similar methoxyphenethyl groups but different core structures.
Uniqueness
N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-10-20-16(22)14(9-19-17(20)24-11)15(21)18-8-7-12-3-5-13(23-2)6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEHEPYXKHSHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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